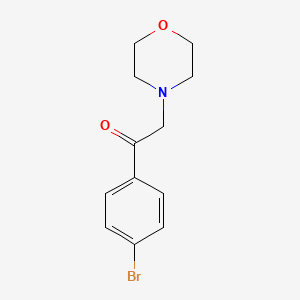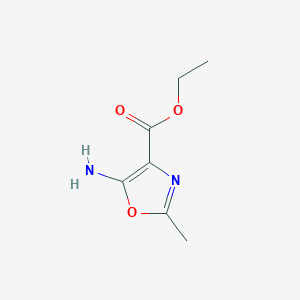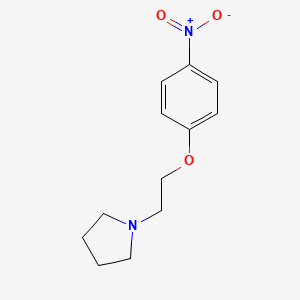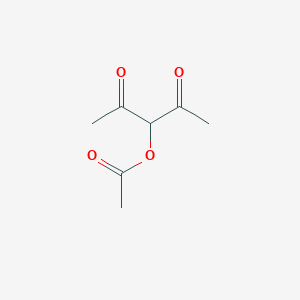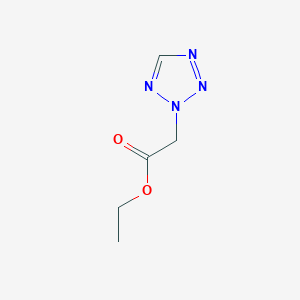
2,5-Bis(trifluoromethyl)chlorobenzene
Overview
Description
2,5-Bis(trifluoromethyl)chlorobenzene is an organic compound that belongs to the family of chlorobenzene derivatives. It is used as a synthetic building block . The molecular formula of this compound is C8H3ClF6 .
Synthesis Analysis
The synthesis of 2,5-Bis(trifluoromethyl)chlorobenzene involves various chemical reactions. For instance, a solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane has been reported . Another study describes a copper loading-controlled selective synthesis of 2,5-Bis(trifluoromethyl) and Monotrifluoromethyl-Substituted Oxazoles .Molecular Structure Analysis
The molecular structure of 2,5-Bis(trifluoromethyl)chlorobenzene is characterized by the presence of a benzene ring substituted with two trifluoromethyl groups and one chlorine atom . The molecular weight of this compound is 248.55 g/mol .Chemical Reactions Analysis
2,5-Bis(trifluoromethyl)chlorobenzene can participate in various chemical reactions. For example, it can undergo a domino annulation reaction with sulfonylmethyl isocyanide and trifluoroacetic anhydride in the presence of copper chloride . This reaction affords 2,5-bis(trifluoromethyl)oxazoles in modest to good yields under mild conditions .Physical And Chemical Properties Analysis
2,5-Bis(trifluoromethyl)chlorobenzene is a liquid at room temperature . It has a boiling point of 147-149℃ and a density of 1.504 . It is slightly soluble in water .Scientific Research Applications
Pharmaceutical Applications
Trifluoromethyl group-containing compounds, such as “2-Chloro-1,4-bis(trifluoromethyl)benzene” and “2,5-Bis(trifluoromethyl)chlorobenzene”, have been found in numerous FDA-approved drugs . The trifluoromethyl group is one of the pharmacophores in 19 FDA-approved drugs in the past 20 years .
Agrochemical Applications
Trifluoromethylpyridines, which can be derived from these compounds, are key structural motifs in active agrochemical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Synthesis of Other Chemical Compounds
“2-Chloro-1,4-bis(trifluoromethyl)benzene” can be used as a starting material in the synthesis of other chemical compounds . For example, it can be used in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid .
Investigation of Interfacial Interactions
“2-Chloro-1,4-bis(trifluoromethyl)benzene” can be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Model Substrates for Regioexhaustive Functionalization
Derivatives of “2-Chloro-1,4-bis(trifluoromethyl)benzene” are used as model substrates for regioexhaustive functionalization .
High-Temperature Proton Exchange Membrane Fuel Cell Applications
“2,5-Bis(trifluoromethyl)chlorobenzene” can be used in the synthesis of polybenzimidazole for high-temperature proton exchange membrane fuel cell applications . The membrane exhibits a high proton conductivity of 115 mS/cm at 160 ℃ .
Antimicrobial Studies
“2,5-Bis(trifluoromethyl)chlorobenzene” can be used in the design and synthesis of novel antibiotics to tackle antibiotic-resistant bacterial infections .
Synthesis of Fluorinated Organic Chemicals
Both “2-Chloro-1,4-bis(trifluoromethyl)benzene” and “2,5-Bis(trifluoromethyl)chlorobenzene” can be used in the synthesis of fluorinated organic chemicals, which have numerous applications in the agrochemical, pharmaceutical, and functional materials fields .
Safety and Hazards
Mechanism of Action
Target of Action
2-Chloro-1,4-bis(trifluoromethyl)benzene, also known as 2,5-Bis(trifluoromethyl)chlorobenzene, is primarily used as an intermediate in organic synthesis
Mode of Action
As an intermediate in organic synthesis, the mode of action of 2-Chloro-1,4-bis(trifluoromethyl)benzene is through its reactions with other compounds. For instance, it is used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
properties
IUPAC Name |
2-chloro-1,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNVTCBYGYOPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347225 | |
| Record name | 2,5-Bis(trifluoromethyl)chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,4-bis(trifluoromethyl)benzene | |
CAS RN |
328-91-6 | |
| Record name | 2-Chloro-1,4-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(trifluoromethyl)chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



